
4-Phenyl-1H-pyrazole-3-carbaldehyde
説明
4-Phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C10H8N2O . It is also known by other names such as 3-Phenyl-1H-pyrazole-4-carbaldehyde, 5-phenyl-1H-pyrazole-4-carbaldehyde, 3-Phenyl-1H-pyrazole-4-carboxaldehyde, and 3-phenylpyrazole-4-carboxaldehyde .
Synthesis Analysis
The synthesis of pyrazole-3(4)-carbaldehydes, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, has been reviewed . The methods of synthesis include the Vilmeier-Haack reaction, oxidation of the corresponding alcohols, and other miscellaneous methods . Another study reported the synthesis of a similar compound, 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester, by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .Molecular Structure Analysis
The molecular structure of 4-Phenyl-1H-pyrazole-3-carbaldehyde consists of a five-membered pyrazole ring attached to a phenyl ring and an aldehyde group . The InChI string for this compound is InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) .Chemical Reactions Analysis
Pyrazole-3(4)-carbaldehydes, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, can undergo various chemical reactions. These include addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine. They can also react with amines and undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Phenyl-1H-pyrazole-3-carbaldehyde is 172.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is characterized by an XLogP3-AA value of 1.3 .科学的研究の応用
Medicinal Chemistry: Synthesis of Bioactive Compounds
4-Phenyl-1H-pyrazole-3-carbaldehyde: is a valuable precursor in the synthesis of various bioactive compounds. Its pyrazole core is frequently utilized as a scaffold in the development of pharmaceuticals due to its significant biological properties, including antibacterial, anti-inflammatory, and anticancer activities . The compound’s versatility allows for the creation of a wide range of derivatives with potential therapeutic applications.
Agrochemistry: Development of Herbicides
In agrochemistry, 4-Phenyl-1H-pyrazole-3-carbaldehyde derivatives have been explored for their herbicidal properties. The pyrazole moiety’s reactivity enables the synthesis of compounds that can act as effective herbicides, contributing to the management of weeds and other unwanted vegetation in agricultural settings .
Coordination Chemistry: Ligand Synthesis
The pyrazole ring in 4-Phenyl-1H-pyrazole-3-carbaldehyde can act as a ligand in coordination chemistry. It can bind to various metal ions, forming complexes that are studied for their unique chemical and physical properties. These complexes have applications in catalysis, magnetic materials, and as models for biological systems .
Organometallic Chemistry: Catalyst Development
In organometallic chemistry, 4-Phenyl-1H-pyrazole-3-carbaldehyde is used to synthesize organometallic compounds. These compounds often exhibit catalytic properties and are used in various chemical reactions, including those that are important in industrial processes .
Green Synthesis: Environmentally Friendly Reactions
The pyrazole scaffold, including 4-Phenyl-1H-pyrazole-3-carbaldehyde , is employed in green synthesis methods. These methods aim to reduce the environmental impact of chemical synthesis by minimizing the use of hazardous substances and improving efficiency. Microwave-assisted synthesis is one example of a green technique used with pyrazole derivatives .
Pharmaceutical Synthesis: Active Pharmacophores
The nitrile group in 4-Phenyl-1H-pyrazole-3-carbaldehyde derivatives serves as an active pharmacophore in pharmaceutical synthesis. It is a versatile precursor for creating various functional groups that are integral to the structure of many medicinal agents, including antitumor and anti-inflammatory drugs .
将来の方向性
The future directions for research on 4-Phenyl-1H-pyrazole-3-carbaldehyde could involve further exploration of its synthesis methods, chemical reactions, and biological activity. Given the wide range of biological applications of pyrazole compounds , there may be potential for discovering new therapeutic uses for this compound.
作用機序
Target of Action
Similar compounds like 3-phenyl-1h-pyrazole-4-carboxaldehyde have been used in the synthesis of asymmetric imine ligands . These ligands can bind to various biological targets, influencing their function.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving the formation of complexes with metal ions . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Similar compounds have been shown to influence the formation of metal complexes, which could potentially affect various biochemical pathways .
Result of Action
Related compounds have shown distinct cytotoxicity profiles against certain cell lines , suggesting potential anticancer activity.
Action Environment
The action, efficacy, and stability of 4-Phenyl-1H-pyrazole-3-carbaldehyde can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity .
特性
IUPAC Name |
4-phenyl-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-10-9(6-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLPKBBMGGXUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
499216-06-7 | |
| Record name | 4-phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



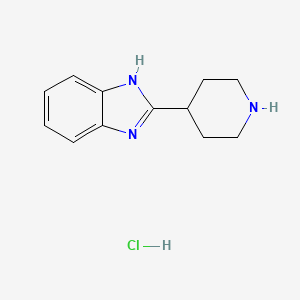
![1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1371164.png)
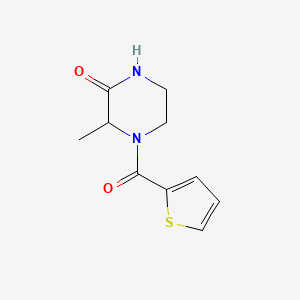
![2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1371167.png)
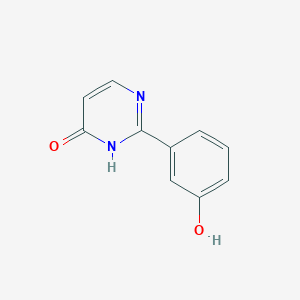
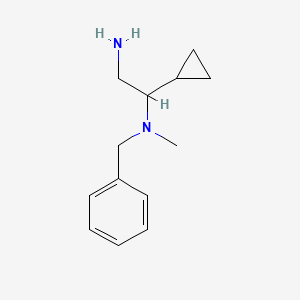

amino}acetic acid](/img/structure/B1371172.png)



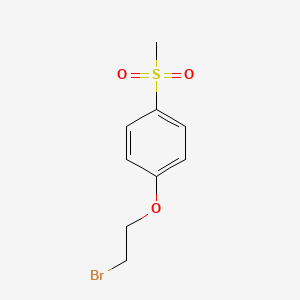
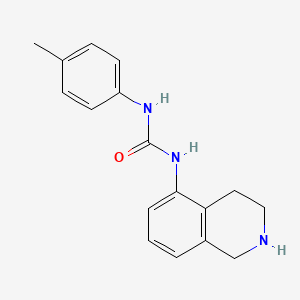
amine hydrochloride](/img/structure/B1371186.png)